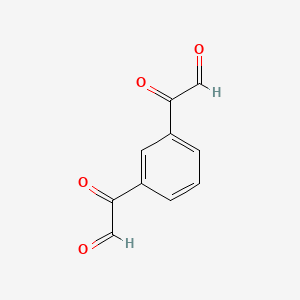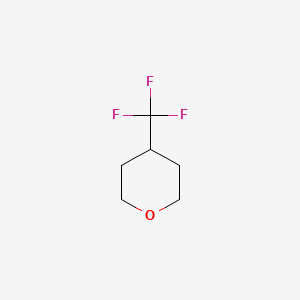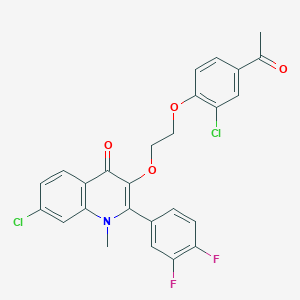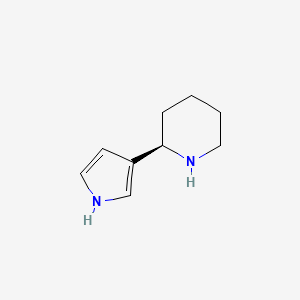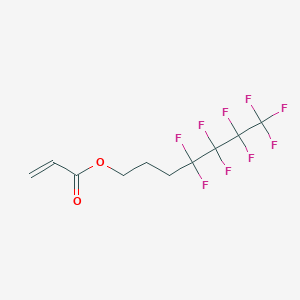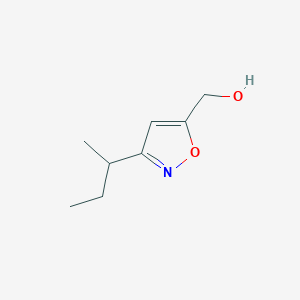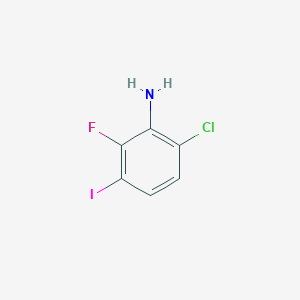![molecular formula C9H7BrN2O2 B12857855 4-(Bromomethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12857855.png)
4-(Bromomethyl)benzo[d]oxazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)benzo[d]oxazole-2-carboxamide is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)benzo[d]oxazole-2-carboxamide typically involves multiple steps One common method starts with the bromination of benzo[d]oxazole to introduce the bromomethyl group
Bromination: The starting material, benzo[d]oxazole, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction introduces the bromomethyl group at the desired position on the benzo[d]oxazole ring.
Amide Formation: The bromomethylated benzo[d]oxazole is then reacted with an amine, such as ammonia or a primary amine, under suitable conditions to form the carboxamide group. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Bromomethyl)benzo[d]oxazole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group, leading to the formation of different functional groups.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学研究应用
4-(Bromomethyl)benzo[d]oxazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe or ligand in biochemical assays to study the interactions of proteins and other biomolecules.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of 4-(Bromomethyl)benzo[d]oxazole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, inhibiting its activity. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of the enzyme, leading to irreversible inhibition. The carboxamide group can enhance the binding affinity and specificity of the compound for its target.
相似化合物的比较
4-(Bromomethyl)benzo[d]oxazole-2-carboxamide can be compared with other similar compounds, such as:
4-(Chloromethyl)benzo[d]oxazole-2-carboxamide: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and biological activity may differ due to the different halogen atoms.
4-(Methyl)benzo[d]oxazole-2-carboxamide: Lacks the halogen atom, which can significantly alter its chemical reactivity and biological properties.
Benzo[d]oxazole-2-carboxamide: Lacks the bromomethyl group, which can affect its ability to participate in certain chemical reactions and its overall biological activity.
属性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC 名称 |
4-(bromomethyl)-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-4-5-2-1-3-6-7(5)12-9(14-6)8(11)13/h1-3H,4H2,(H2,11,13) |
InChI 键 |
POXHOCXBITVVKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)N)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


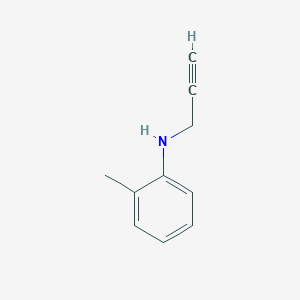
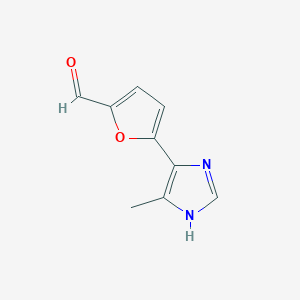
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
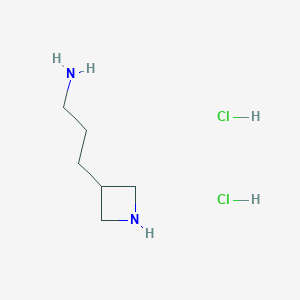
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
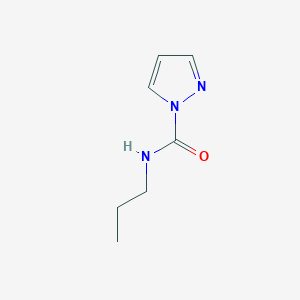
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)
